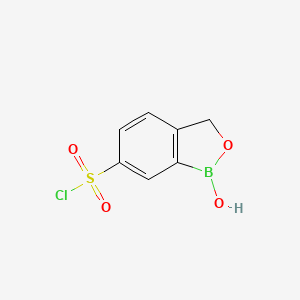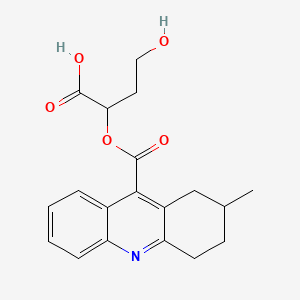
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid, also known as 4-HBTA, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of acridine, a type of heterocyclic aromatic compound, and has a unique structure that makes it highly reactive and useful in a variety of biochemical and physiological experiments. 4-HBTA has been used in numerous studies to investigate the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds.
Applications De Recherche Scientifique
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been used in scientific research to study the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds. It has been used as a tool to identify drug targets, to evaluate drug efficacy, and to study drug-receptor interactions. Additionally, this compound has been used to investigate the effects of various drugs on cellular metabolism, gene expression, and protein synthesis.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is not yet fully understood. However, it is believed that the compound acts by binding to the active sites of enzymes and other proteins, thus altering their activity. Additionally, this compound is believed to interact with cellular membrane receptors, influencing the activity of these receptors and resulting in changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms, including bacteria, plants, and mammals. In bacteria, this compound has been shown to inhibit the growth of several species, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In plants, this compound has been shown to inhibit the growth of several species, including Arabidopsis thaliana and Zea mays. In mammals, this compound has been shown to inhibit the growth of several species, including rats and mice. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, including HeLa and MCF-7.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is its high reactivity, which makes it useful for a wide range of biochemical and physiological experiments. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, this compound can be toxic in high concentrations and can interfere with the activity of enzymes and other proteins. Additionally, the compound is not stable in water and can degrade over time.
Orientations Futures
There are numerous potential future directions for 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid research. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various organisms. Additionally, studies could be conducted to investigate the potential use of this compound as an anti-cancer drug. Furthermore, research could be conducted to develop new synthetic methods for producing this compound and to improve the stability of the compound. Finally, research could be conducted to explore the potential use of this compound in drug delivery systems.
Méthodes De Synthèse
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid can be synthesized through a two-step procedure. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroacridine with 4-chlorobutyric acid in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). This reaction produces the intermediate compound, 4-chloro-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid. The second step involves the reaction of this intermediate compound with hydrazine hydrate in the presence of a catalytic amount of hydrochloric acid. This reaction produces this compound as the final product.
Propriétés
IUPAC Name |
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(24)25-16(8-9-21)18(22)23/h2-5,11,16,21H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHURXYSSOBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)

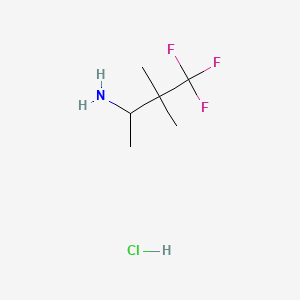
![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
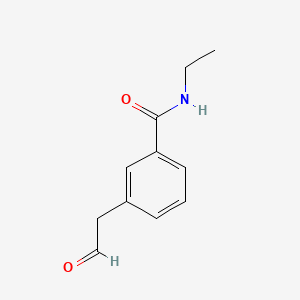
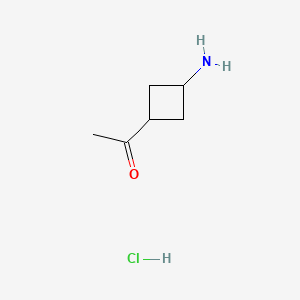
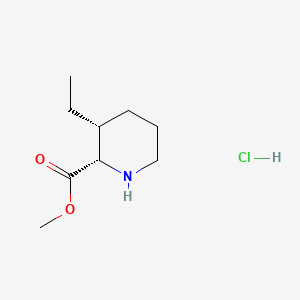
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
